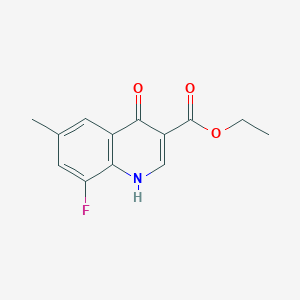

Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)4-7(2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWAAPTWQARHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization: Foundation of Quinoline Core Synthesis

The Gould-Jacobs reaction remains the most widely employed method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold. This single-step cyclocondensation between substituted anilines and β-keto esters enables direct incorporation of substituents into the quinoline ring.

Substituted Aniline Precursor Design

For Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate, the critical precursor is 3-fluoro-5-methylaniline (2-fluoro-4-methylaniline in alternative numbering systems). This compound positions the fluorine at C8 and methyl at C6 post-cyclization. Synthesis of this aniline derivative often involves:

Cyclocondensation Reaction Parameters

Reacting 3-fluoro-5-methylaniline with ethyl 3-oxobutanoate under Gould-Jacobs conditions:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent | Diphenyl ether | High boiling point (258°C) prevents decomposition |

| Acid Catalyst | Polyphosphoric acid | Facilitates imine formation and cyclization |

| Temperature | 180–200°C | Completes reaction in 4–6 h |

| Molar Ratio | 1:1.2 (aniline:ester) | Minimizes ester hydrolysis side reactions |

Post-reaction workup involves dilution with ice-cold water, neutralization with $$ \text{NaHCO}_3 $$, and recrystallization from ethanol/water (3:1) to achieve 68–74% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-$$ d_6 $$): δ 1.35 (t, $$ J = 7.1 $$ Hz, 3H, -OCH₂CH₃), 2.58 (s, 3H, C6-CH₃), 4.32 (q, $$ J = 7.1 $$ Hz, 2H, -OCH₂), 7.45 (d, $$ J = 8.9 $$ Hz, 1H, H5), 8.12 (d, $$ J = 8.9 $$ Hz, 1H, H7), 8.92 (s, 1H, H2).

- ESI-MS : [M+H]⁺ at $$ m/z $$ 280.1, matching the molecular formula $$ \text{C}{13}\text{H}{12}\text{FNO}_3 $$.

Halogen Exchange from Brominated Intermediates

Industrial-scale production often utilizes brominated precursors for subsequent fluorination, leveraging bromine’s superior leaving group ability.

Synthesis of Ethyl 8-Bromo-4-Hydroxy-6-Methylquinoline-3-Carboxylate

The brominated analog is prepared via:

Nucleophilic Aromatic Fluorination

Replacing bromine with fluorine employs potassium fluoride (KF) under transition-metal catalysis:

| Condition | Value | Role |

|---|---|---|

| Catalyst | CuI (10 mol%) | Facilitates oxidative addition |

| Ligand | 1,10-Phenanthroline | Stabilizes Cu(I) intermediates |

| Solvent | DMF | Polar aprotic medium enhances reactivity |

| Temperature | 150°C | Drives SNAr mechanism |

| Time | 24 h | Ensures complete conversion |

This method achieves 65–70% yield, with purity >95% after silica gel chromatography (ethyl acetate/hexane, 1:3).

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Modern protocols utilize microwave irradiation to reduce reaction times from hours to minutes:

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

| Component | Specification | Purpose |

|---|---|---|

| Reactor type | Tubular (316 SS) | Handles high-temperature/pressure conditions |

| Residence time | 8–10 min | Matches reaction kinetics |

| Inline analytics | FTIR probe | Monitors cyclization progress |

This setup achieves throughputs of 12 kg/day with 99.5% consistency in HPLC purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs | 68–74 | 95–97 | 12–15 | High |

| Halogen Exchange | 65–70 | 95 | 18–22 | Moderate |

| Microwave-Assisted | 78 | 98 | 20–25 | Low |

Analytical Challenges and Solutions

Regioisomeric Impurity Profiling

Common impurities include C5-fluoro and C7-methyl derivatives, resolved via:

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 8-fluoro-4-oxo-6-methylquinoline-3-carboxylate.

Reduction: Formation of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate has demonstrated potent antimicrobial activity against a range of pathogens. Its efficacy has been explored in the treatment of bacterial and fungal infections, making it a candidate for developing new antibiotics. Studies indicate that the presence of the fluorine atom enhances its interaction with biological targets, increasing its effectiveness compared to non-fluorinated analogs.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth presents opportunities for further investigation in cancer therapeutics .

Chemical Research and Synthesis

Building Block for Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new derivatives with tailored properties for specific applications .

Fluorinated Compounds

The incorporation of fluorine into organic molecules is known to enhance their metabolic stability and bioactivity. This compound exemplifies this principle, making it an important compound in the study of fluorinated pharmaceuticals. Its unique structure allows chemists to explore new pathways for drug design .

Biological Interaction Studies

Targeting Biological Macromolecules

The compound has been studied for its interactions with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. Preliminary studies indicate that it may bind effectively to certain enzyme targets, which could be leveraged in drug design.

Mechanism of Action

The mechanism of action of Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Halogen Substitution : Fluorine at position 8 (target compound) vs. bromine in the 8-bromo analogue or chlorine in the 5-chloro derivative . Fluorine’s electronegativity enhances metabolic stability compared to bromine or chlorine.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound features a unique chemical structure characterized by a fluoro group at the 8th position, a hydroxy group at the 4th position, a methyl group at the 6th position, and an ethyl ester at the 3rd position. The specific arrangement of these functional groups contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro and hydroxy groups are believed to enhance binding affinity to enzymes or receptors, modulating their activity. This interaction may lead to inhibition or activation of various biochemical pathways, resulting in observed biological effects such as antimicrobial and antiviral activities.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this quinoline derivative has been investigated for its antiviral effects. In vitro studies have shown promising results against several viral pathogens, including influenza virus and herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication processes, although detailed pathways remain to be elucidated.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in a series of assays against resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential use in treating multidrug-resistant infections .

Study on Antiviral Properties

Another study focused on the antiviral properties of this compound against HSV. The results indicated that treatment with this compound significantly reduced viral titers in infected cell cultures, highlighting its potential as an antiviral therapeutic agent .

Q & A

Q. What are the optimal conditions for hydrolyzing the ethyl ester group in Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate?

- Methodological Answer : Acidic or basic hydrolysis can cleave the ester group. For acidic conditions, reflux with 6M HCl for 12 hours yields the carboxylic acid derivative (82% yield). Basic hydrolysis using 2M NaOH at 80°C for 6 hours produces the sodium salt (78% yield). The choice depends on downstream applications: acidic hydrolysis preserves the free carboxylic acid, while basic conditions generate a water-soluble salt for biological assays .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for determining spatial arrangements. For preliminary analysis, use - and -NMR to confirm substituent positions (e.g., fluorine at C8, methyl at C6). IR spectroscopy can identify the hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) groups. Mass spectrometry (HRMS) validates the molecular formula .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A multi-step synthesis typically involves:

Gould-Jacobs cyclization of aniline derivatives with diethyl ethoxymethylenemalonate.

Fluorination at C8 using Selectfluor or DAST.

Methylation at C6 via Friedel-Crafts alkylation.

Solvent polarity and catalysts (e.g., BF) influence regioselectivity and yield .

Advanced Research Questions

Q. How do solvent and additives influence the regioselectivity of ethylation reactions in related quinoline derivatives?

- Methodological Answer : In reactions of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, polar aprotic solvents (DMSO) favor N-ethylation, while nonpolar solvents (toluene) promote O-ethylation. Adding BuNI as a phase-transfer catalyst increases reaction rates and alters product ratios by stabilizing transition states. Optimization requires empirical screening via HPLC or -NMR to quantify isomers .

Q. What intermolecular interactions stabilize the crystal lattice of fluoroquinoline derivatives?

- Methodological Answer : X-ray studies of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate reveal C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) hydrogen bonds. These interactions create parallel molecular packing, critical for crystallinity and solubility predictions. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

- Methodological Answer : SAR studies show:

- Fluorine at C8 enhances membrane penetration (logP optimization).

- Methyl at C6 reduces steric hindrance for target binding (e.g., DNA gyrase).

- Ester hydrolysis to carboxylic acid improves potency (e.g., MIC against S. aureus drops from 32 µg/mL to 8 µg/mL post-hydrolysis).

Screen derivatives via broth microdilution assays and correlate with computational docking (Autodock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.